molecular formula C17H13F2N3O5S2 B2838301 Methyl 2-[2-(2,6-difluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate CAS No. 865199-25-3

Methyl 2-[2-(2,6-difluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

Cat. No. B2838301
CAS RN: 865199-25-3
M. Wt: 441.42
InChI Key: TVZHOWZTSDYUBM-FXBPSFAMSA-N
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Description

Methyl 2-[2-(2,6-difluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate, also known as DFB, is a potent and selective inhibitor of carbonic anhydrase IX (CAIX). CAIX is a transmembrane protein that is overexpressed in many types of cancer cells, making it an attractive target for cancer therapy.

Scientific Research Applications

N-heterocyclic Carbenes in Organic Synthesis

N-heterocyclic carbenes (NHC) have been shown to catalyze the transesterification and acylation reactions efficiently. These reactions are crucial in the synthesis of various esters from alcohols and acetates, indicating that compounds like "Methyl 2-[2-(2,6-difluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate" could be of interest in developing new catalytic processes or in the synthesis of complex organic molecules (Grasa, Kissling, & Nolan, 2002).

Synthesis and Pharmacological Screening

Research into the synthesis of thiosemicarbazides, triazoles, and Schiff bases demonstrates the potential for compounds within this chemical family to act as antihypertensive α-blocking agents. This suggests that related compounds, including those with similar structural motifs to "this compound," could be valuable in the development of new therapeutic agents (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Antimicrobial and Biological Activities

Compounds with benzothiazole-imino-benzoic acid ligands have been synthesized and shown to possess good antimicrobial activity against various bacterial strains. This highlights the potential for "this compound" and similar compounds to be investigated for their antimicrobial properties, contributing to the development of new antibacterial agents (Mishra, Gound, Mondal, Yadav, & Pandey, 2019).

Aldose Reductase Inhibitors

The design and synthesis of novel methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates as potent and selective aldose reductase inhibitors show the importance of benzothiazole derivatives in medicinal chemistry. These findings indicate the potential for compounds like "this compound" to be explored for their ability to treat diabetic complications, demonstrating the compound's relevance in drug discovery efforts (Ali, Saeed, Abbas, Shahid, Bolte, & Iqbal, 2012).

properties

IUPAC Name

methyl 2-[2-(2,6-difluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O5S2/c1-27-14(23)8-22-12-6-5-9(29(20,25)26)7-13(12)28-17(22)21-16(24)15-10(18)3-2-4-11(15)19/h2-7H,8H2,1H3,(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZHOWZTSDYUBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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